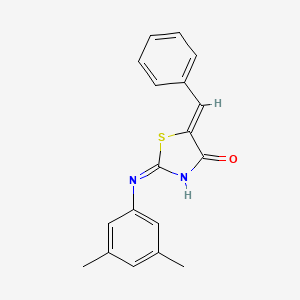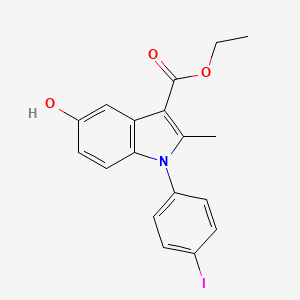
ethyl 5-hydroxy-1-(4-iodophenyl)-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-hidroxi-1-(4-yodofenil)-2-metil-1H-indol-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la familia de los indoles. Los derivados del indol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-hidroxi-1-(4-yodofenil)-2-metil-1H-indol-3-carboxilato de etilo normalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la yodación de un anillo fenilo, seguida de la formación del núcleo del indol mediante reacciones de ciclación. Los pasos finales incluyen la esterificación para introducir el grupo carboxilato de etilo y la hidroxilación para agregar el grupo hidroxilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores específicos, temperaturas controladas y disolventes que faciliten las reacciones de manera eficiente. El proceso está diseñado para ser escalable y rentable para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-hidroxi-1-(4-yodofenil)-2-metil-1H-indol-3-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo carbonilo se puede reducir de nuevo a un grupo hidroxilo.
Sustitución: El átomo de yodo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Reactivos como la azida de sodio (NaN3) o el cianuro de potasio (KCN) en condiciones apropiadas.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de azidas, nitrilos u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
El 5-hidroxi-1-(4-yodofenil)-2-metil-1H-indol-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 5-hidroxi-1-(4-yodofenil)-2-metil-1H-indol-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la alteración de las vías de transducción de señales o la interacción con el ADN/ARN.
Comparación Con Compuestos Similares
Compuestos similares
- 5-hidroxi-1-(4-bromofenil)-2-metil-1H-indol-3-carboxilato de etilo
- 5-hidroxi-1-(4-clorofenil)-2-metil-1H-indol-3-carboxilato de etilo
- 5-hidroxi-1-(4-fluorofenil)-2-metil-1H-indol-3-carboxilato de etilo
Singularidad
El 5-hidroxi-1-(4-yodofenil)-2-metil-1H-indol-3-carboxilato de etilo es único debido a la presencia del átomo de yodo, que puede influir significativamente en su reactividad y actividad biológica. El átomo de yodo puede participar en la unión halógena, mejorando la interacción del compuesto con las dianas biológicas. Esto lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C18H16INO3 |
|---|---|
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-1-(4-iodophenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H16INO3/c1-3-23-18(22)17-11(2)20(13-6-4-12(19)5-7-13)16-9-8-14(21)10-15(16)17/h4-10,21H,3H2,1-2H3 |
Clave InChI |
XICGGQLQBXELAW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


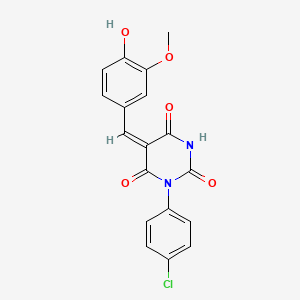
![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)
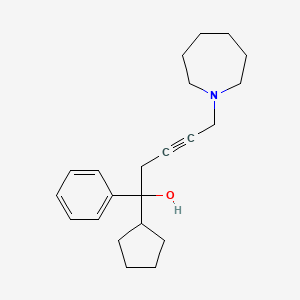
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)
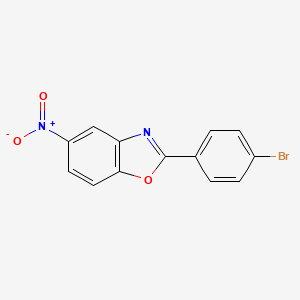
![4-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682709.png)
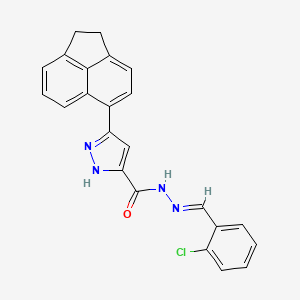
![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)
